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molecular formula C11H13NS B1647743 N-methyl(3-methylbenzo[b]thiophen-2-yl)methanamine

N-methyl(3-methylbenzo[b]thiophen-2-yl)methanamine

Cat. No. B1647743
M. Wt: 191.29 g/mol
InChI Key: RXWFPQLKFZEOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07557125B2

Procedure details

To a stirred solution of 3-methylbenzo[b]thiophene-2 carboxaldehyde (05 g, 2.8 mmole) in methanol (15 mL) was added 2.0 M methylamine in methanol (6 mL, 12 mmole) and HOAc (0.32 mL, 5.7 mmole). The reaction was stirred at RT for hr, then sodium cyanoborohydride (0.2 g, 3 mmole) was added in one portion. After stirring for an additional 16 hr the reaction was concentrated to dryness. The residue was taken up in Et2O and washed with 1.0 N NaOH then with brine, dried (Na2SO4), and concentrated under vacuum. Purification by flash chromatography on silica gel (95:5 CHCl3/methanol containing 5% NH4OH) gave the title compound (0.30 g, 56%) as a yellow oil: 1H NMR (400 MHz, CDCl3) δ 7.77 (d, J=7.8 Hz, 1 H), 7.62 (d, J=7.9 Hz, 1 H), 7.34 (t, 1 H), 7.28 (t, 1 H), 3.99 (s, 2 H), 2.49 (s, 3 H), 2.34 (s, 3 H), 1.77 (br s, 1 H).
Quantity
2.8 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.32 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=2[S:5][C:6]=1[CH:7]=O.CN.CC(O)=O.[C:19]([BH3-])#[N:20].[Na+]>CO>[CH3:1][C:2]1[C:3]2[CH:12]=[CH:11][CH:10]=[CH:9][C:4]=2[S:5][C:6]=1[CH2:7][NH:20][CH3:19] |f:3.4|

Inputs

Step One
Name
Quantity
2.8 mmol
Type
reactant
Smiles
CC=1C2=C(SC1C=O)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0.32 mL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.2 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at RT for hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for an additional 16 hr the reaction
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to dryness
WASH
Type
WASH
Details
washed with 1.0 N NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine, dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (95:5 CHCl3/methanol containing 5% NH4OH)

Outcomes

Product
Name
Type
product
Smiles
CC=1C2=C(SC1CNC)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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